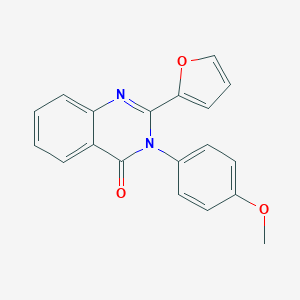

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-311994 は、2-(フラン-2-イル)-3-(4-メトキシフェニル)キナゾリン-4-オンとしても知られており、分子式は C19H14N2O3、分子量は 318.33 g/mol の化学化合物です

2. 製法

WAY-311994 の合成には、通常、キナゾリノンコアの調製から始まるいくつかのステップが関与します。一般的な合成経路の1つには、以下のステップが含まれます。

キナゾリノンコアの形成: これは、アントラニル酸とホルムアミドを反応させて2-アミノベンズアミドを生成し、それを環化してキナゾリノン構造を形成することで達成できます。

置換反応: キナゾリノンコアは次に、置換反応を受けて、フラン-2-イル基と4-メトキシフェニル基を導入されます。これは、適切な試薬と触媒を制御された条件下で使用することで行うことができます。

WAY-311994 の工業生産方法では、これらの合成経路を最適化して、高い収率と純度を確保し、大規模生産にも対応できることが期待されます。

準備方法

The synthesis of WAY-311994 involves several steps, typically starting with the preparation of the quinazolinone core. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.

Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the furan-2-yl and 4-methoxyphenyl groups. This can be done using appropriate reagents and catalysts under controlled conditions.

Industrial production methods for WAY-311994 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

Functional Group Transformations

The furan and methoxyphenyl groups enable further derivatization:

Hydrazone Formation

Reaction of the 2-hydrazino intermediate with ketones or aldehydes produces hydrazone derivatives with enhanced bioactivity :

- Example : Condensation with acetylacetone in glacial acetic acid yields 2-(1-methylpropylidene)-hydrazino derivatives, showing analgesic activity comparable to diclofenac .

Reaction Scheme :2 Hydrazinoquinazolinone+RCOR AcOH 2 Substituted Hydrazone

Nucleophilic Substitution

The C2 furan ring undergoes electrophilic substitution. Bromination at the furan’s α-position using NBS (N-bromosuccinimide) introduces halogens for further cross-coupling .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl substituents:

- Suzuki-Miyaura : The 4-methoxyphenyl group participates in cross-coupling with aryl boronic acids, enabling aryl diversification .

- Buchwald-Hartwig Amination : Introduces amino groups at C6/C8 positions for solubility modulation .

Example :Quinazolinone Br+PhB OH 2Pd PPh3 4,Na2CO3Quinazolinone Ph

Oxidation and Reduction

- Furan Ring Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the furan to a diketone, altering electronic properties .

- Methoxy Group Demethylation : BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative for further functionalization .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological profiles:

Stability and Reactivity Trends

- pH Sensitivity : The quinazolinone ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

- Photoreactivity : UV exposure induces furan ring cleavage, forming reactive intermediates .

Industrial and Catalytic Methods

Recent advances emphasize sustainability:

- CuO-Catalyzed Synthesis : Ethanol solvent, 100°C, achieves 85% yield with reduced waste .

- Microwave-Assisted Reactions : 30-minute cycles improve efficiency for hydrazone derivatives (yield: 78%) .

This compound’s reactivity is leveraged for drug development, particularly in anti-inflammatory and antimicrobial agents. Future research may explore enantioselective synthesis and metal-free catalytic systems to enhance eco-compatibility .

科学的研究の応用

Biological Activities

4(3H)-Quinazolinone derivatives are known for their broad spectrum of biological activities, including:

- Anticancer Activity : Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation, making them candidates for treating inflammatory diseases.

- Antimicrobial Effects : Certain 4(3H)-quinazolinones exhibit antimicrobial properties against various pathogens.

Applications in Medicinal Chemistry

The applications of 4(3H)-quinazolinone, particularly the derivative with furan and methoxyphenyl groups, are extensive:

Anticancer Agents

Numerous studies have demonstrated the efficacy of this compound in targeting specific cancer types. For example, research has shown that it can inhibit the proliferation of breast and lung cancer cell lines through various mechanisms, including cell cycle arrest and apoptosis induction.

Anti-inflammatory Drugs

The anti-inflammatory properties of 4(3H)-quinazolinones have led to investigations into their use in treating conditions such as arthritis and other inflammatory disorders. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antimicrobial Agents

The antimicrobial activity of certain derivatives has been explored against bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal treatments.

Case Studies

Several case studies highlight the effectiveness of 4(3H)-quinazolinone derivatives:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal reported that a specific derivative significantly reduced tumor size in xenograft models of breast cancer when administered at therapeutic doses.

- Investigation of Anti-inflammatory Effects : Another study showed that a related compound effectively reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy Study : Research demonstrated that certain derivatives exhibited activity against resistant strains of Staphylococcus aureus, suggesting their utility in combating antibiotic resistance.

作用機序

WAY-311994 の作用機序には、特定の分子標的および経路との相互作用が含まれます。キナゾリノン誘導体として、特定の酵素や受容体を阻害することができ、その結果、観察される生物学的効果をもたらします。関与する正確な分子標的および経路は、使用される特定の用途および状況によって異なります。

類似化合物との比較

WAY-311994 は、以下のようないくつかの他のキナゾリノン誘導体と比較することができます。

2-(フラン-2-イル)-3-(4-ヒドロキシフェニル)キナゾリン-4-オン: メトキシ基の代わりにヒドロキシル基を持つ類似の構造。

2-(フラン-2-イル)-3-(4-クロロフェニル)キナゾリン-4-オン: メトキシ基の代わりに塩素原子を持つ類似の構造。

WAY-311994 の独自性は、その特定の置換パターンにあり、その化学反応性と生物活性を左右する可能性があります。これは、さらなる研究開発に役立つ貴重な化合物です。

生物活性

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-, also known as WAY-311994, is a heterocyclic compound belonging to the quinazolinone family. This compound exhibits diverse biological activities, making it a significant subject of study in medicinal chemistry. Its unique structure, characterized by a furan ring and a methoxyphenyl substituent, contributes to its reactivity and biological properties.

- Molecular Formula: C19H14N2O3

- Molecular Weight: 318.3 g/mol

- IUPAC Name: 2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one

- CAS Number: 35868-41-8

Biological Activities

4(3H)-quinazolinones, including the specific compound , are noted for a broad spectrum of biological activities:

-

Antibacterial Activity

- A study evaluated the antibacterial properties of various quinazolinone derivatives, including WAY-311994. The compound demonstrated significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) . The structure–activity relationship (SAR) analysis indicated that modifications on the quinazolinone core could enhance antibacterial efficacy.

- Antioxidant Activity

-

Anticancer Potential

- Quinazolinone derivatives have been investigated for their anticancer properties. Compounds structurally similar to WAY-311994 have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy .

-

Anti-inflammatory Effects

- Some studies indicate that quinazolinone derivatives possess anti-inflammatory properties, which can be attributed to their ability to inhibit specific inflammatory pathways . This makes them candidates for further investigation in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives has revealed key insights into how structural variations affect biological activity. For instance, substitution patterns on the phenyl and furan rings can significantly influence the compound's potency against various biological targets.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2-Furanyl)-4(3H)-quinazolinone | Furan ring substitution | Exhibits unique anti-inflammatory properties |

| 2-(4-Methoxyphenyl)-4(3H)-quinazolinone | Methoxy group on phenyl ring | Known for enhanced anticancer activity |

| 6-Fluoro-2-(4-methylphenyl)-4(3H)-quinazolinone | Fluorine substitution | Noted for its potent cytotoxicity |

Synthesis Methods

The synthesis of 4(3H)-quinazolinone derivatives typically involves:

- Formation of the Quinazolinone Core: This can be achieved by cyclizing anthranilic acid with formamide.

- Substitution Reactions: The core is then modified to introduce furan and methoxy groups under controlled conditions .

Case Studies

- Antibacterial Study:

- Antioxidant Evaluation:

特性

CAS番号 |

35868-41-8 |

|---|---|

分子式 |

C19H14N2O3 |

分子量 |

318.3 g/mol |

IUPAC名 |

2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |

InChIキー |

IDFKAZZRWRKHIJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

正規SMILES |

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。